molecular formula C15H15ClOS B1635140 (3-Chlorophenyl)(4-(ethylthio)phenyl)methanol

(3-Chlorophenyl)(4-(ethylthio)phenyl)methanol

Cat. No.: B1635140
M. Wt: 278.8 g/mol
InChI Key: XSOOEIXUUUIWDL-UHFFFAOYSA-N
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Description

3-Chloro-4’-(ethylthio)benzhydrol: is an organic compound with the molecular formula C15H15ClOS It is characterized by the presence of a chloro group, an ethylthio group, and a benzhydrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-(ethylthio)benzhydrol typically involves the reaction of 3-chlorobenzaldehyde with ethylthiol in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4’-(ethylthio)benzhydrol may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Automated Reactors: Use of automated reactors to precisely control reaction conditions and optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4’-(ethylthio)benzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4’-(ethylthio)benzhydrol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4’-(ethylthio)benzhydrol.

    Substitution: Various substituted benzhydrol derivatives.

Scientific Research Applications

3-Chloro-4’-(ethylthio)benzhydrol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-(ethylthio)benzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

    3-Chloro-4’-(methylthio)benzhydrol: Similar structure but with a methylthio group instead of an ethylthio group.

    4’-(Ethylthio)benzhydrol: Lacks the chloro group, affecting its reactivity and properties.

    3-Chloro-4’-(ethylthio)benzophenone: Contains a carbonyl group, leading to different chemical behavior.

Uniqueness: 3-Chloro-4’-(ethylthio)benzhydrol is unique due to the presence of both chloro and ethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15ClOS

Molecular Weight

278.8 g/mol

IUPAC Name

(3-chlorophenyl)-(4-ethylsulfanylphenyl)methanol

InChI

InChI=1S/C15H15ClOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3

InChI Key

XSOOEIXUUUIWDL-UHFFFAOYSA-N

SMILES

CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O

Canonical SMILES

CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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